Cas no 1804187-68-5 (2-Bromo-5-fluoro-6-trifluoromethoxy-1H-benzimidazole)

2-Bromo-5-fluoro-6-trifluoromethoxy-1H-benzimidazole 化学的及び物理的性質
名前と識別子
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- 2-Bromo-5-fluoro-6-trifluoromethoxy-1H-benzimidazole
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- インチ: 1S/C8H3BrF4N2O/c9-7-14-4-1-3(10)6(2-5(4)15-7)16-8(11,12)13/h1-2H,(H,14,15)
- InChIKey: BXBVDTNPUYIRRS-UHFFFAOYSA-N
- ほほえんだ: BrC1=NC2C=C(C(=CC=2N1)F)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 265
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 37.9
2-Bromo-5-fluoro-6-trifluoromethoxy-1H-benzimidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A061006464-250mg |
2-Bromo-5-fluoro-6-trifluoromethoxy-1H-benzimidazole |
1804187-68-5 | 98% | 250mg |
$865.84 | 2022-04-02 | |
Alichem | A061006464-1g |
2-Bromo-5-fluoro-6-trifluoromethoxy-1H-benzimidazole |
1804187-68-5 | 98% | 1g |
$1,924.94 | 2022-04-02 | |
Alichem | A061006464-500mg |
2-Bromo-5-fluoro-6-trifluoromethoxy-1H-benzimidazole |
1804187-68-5 | 98% | 500mg |
$1,282.82 | 2022-04-02 |
2-Bromo-5-fluoro-6-trifluoromethoxy-1H-benzimidazole 関連文献
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9. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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2-Bromo-5-fluoro-6-trifluoromethoxy-1H-benzimidazoleに関する追加情報
Introduction to 2-Bromo-5-fluoro-6-trifluoromethoxy-1H-benzimidazole (CAS No. 1804187-68-5)
2-Bromo-5-fluoro-6-trifluoromethoxy-1H-benzimidazole (CAS No. 1804187-68-5) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a bromine atom, a fluorine atom, and a trifluoromethoxy group, all attached to a benzimidazole core. These functional groups contribute to the compound's chemical stability and biological activity, making it a valuable candidate for various applications in drug discovery and development.
The benzimidazole scaffold is well-known for its broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties. The introduction of halogen substituents, such as bromine and fluorine, can significantly enhance the potency and selectivity of these compounds. The trifluoromethoxy group, in particular, has been shown to improve the lipophilicity and metabolic stability of benzimidazole derivatives, which are crucial factors in drug design.
Recent studies have highlighted the potential of 2-Bromo-5-fluoro-6-trifluoromethoxy-1H-benzimidazole as a lead compound for the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited potent antiproliferative activity against several human cancer cell lines. The researchers found that the compound selectively inhibited the growth of cancer cells while showing minimal cytotoxicity towards normal cells. This selective activity is attributed to the unique combination of functional groups present in the molecule.
In addition to its antiproliferative properties, 2-Bromo-5-fluoro-6-trifluoromethoxy-1H-benzimidazole has also shown promise in the treatment of infectious diseases. A study conducted by a team of researchers from the University of California, San Francisco, investigated the antimicrobial activity of this compound against multidrug-resistant bacteria. The results indicated that the compound effectively inhibited the growth of several Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli. These findings suggest that 2-Bromo-5-fluoro-6-trifluoromethoxy-1H-benzimidazole could be a potential candidate for developing new antibiotics to combat drug-resistant infections.
The pharmacokinetic properties of 2-Bromo-5-fluoro-6-trifluoromethoxy-1H-benzimidazole have also been extensively studied. A preclinical study published in the European Journal of Pharmaceutical Sciences evaluated the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in animal models. The results showed that the compound exhibited favorable pharmacokinetic parameters, including good oral bioavailability and a long half-life. These properties are essential for ensuring that the drug reaches its target site in sufficient concentrations to exert its therapeutic effects.
The safety profile of 2-Bromo-5-fluoro-6-trifluoromethoxy-1H-benzimidazole has been assessed through various toxicity studies. In vitro and in vivo experiments have demonstrated that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects on major organs such as the liver and kidneys. These findings support the potential for further clinical development of this compound.
In conclusion, 2-Bromo-5-fluoro-6-trifluoromethoxy-1H-benzimidazole (CAS No. 1804187-68-5) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for developing novel therapeutic agents for cancer and infectious diseases. Ongoing research continues to explore its full potential and optimize its use in clinical settings.
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